molecular formula C19H16N2O2S B8468340 2-[(Diphenylmethyl)sulfanyl]-4-nitroaniline CAS No. 61883-53-2

2-[(Diphenylmethyl)sulfanyl]-4-nitroaniline

Cat. No. B8468340
CAS RN: 61883-53-2
M. Wt: 336.4 g/mol
InChI Key: MLXKPBVPBWLYPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03985756

Procedure details

To a rapidly stirred solution of 3.5 g. (0.025 mole) of p-nitroaniline and 10.0 g. (0.050 mole) of benzylphenylsulfide in 300 ml. of dry acetonitrile and 100 ml. of methylene chloride under nitrogen at -40° C. was added dropwise 3.5 g. (0.032 mole, 28% excess) t-butylhypochlorite in 25 ml. of methylene chloride at -78° C. in diffuse light. The reaction mixture was stirred for 4 hours at -40° C., then allowed to warm slowly to -20° C. over 3 hours. Sodium methoxide (7.0 g., 0.13 mole) in 50 ml. of methanol at 25° C. was added quickly. The reaction mixture was stirred for 1 hour as it warmed to room temperature. The solution was concentrated in vacuo, 250 ml. of dry toluene and 30 ml. of triethylamine were added, and the solution was heated under reflux for 36 hours. The solution was concentrated in vacuo, 100 ml. of water was added, and product was extracted with five 100-ml. portions of methylene chloride. The combined organic phases were washed with 50 ml. of 5% aqueous sodium hydroxide, 100 ml. of saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered. Solvent was removed in vacuo leaving an orange oil which was chromatographed on 400 g. of Fisher basic alumina (Act I) using ether as eluant. Recovered was 5.5 g. (65% based on p-nitroaniline) of 2-amino-5-nitrodiphenylthiophenoxymethane as yellow crystals m.p. 103°-105° C.; ir (cm-1) (KBr) 3480, 3380, 3050, 1620, 1570, 1480, 1380, 1150, 1090, 905, 825, 745, 725, 695; NMR (CDCl3) τ: 1.8-3.5 (13H, m), 4.50 (1H, s), 5.2-5.4 (2H, br s); mass spectrum m/e 336(1), 227(100), 180(35).
Quantity
0.025 mol
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
0.032 mol
Type
reactant
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH2:11]([S:18]C1C=CC=CC=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[C:25](OCl)([CH3:28])([CH3:27])C.[CH3:31][O-].[Na+].[C:34](#N)[CH3:35]>CO.C(Cl)Cl>[NH2:8][C:7]1[CH:9]=[CH:10][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][C:6]=1[S:18][CH:11]([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)[C:27]1[CH:25]=[CH:28][CH:35]=[CH:34][CH:31]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.025 mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1
Step Two
Name
Quantity
0.05 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)SC1=CC=CC=C1
Step Three
Name
Quantity
0.032 mol
Type
reactant
Smiles
C(C)(C)(C)OCl
Step Four
Name
Quantity
7 g
Type
reactant
Smiles
C[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 4 hours at -40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -78° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to -20° C. over 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 hour as it
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo, 250 ml
ADDITION
Type
ADDITION
Details
of triethylamine were added
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 36 hours
Duration
36 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo, 100 ml
ADDITION
Type
ADDITION
Details
of water was added
EXTRACTION
Type
EXTRACTION
Details
product was extracted with five 100-ml
WASH
Type
WASH
Details
The combined organic phases were washed with 50 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of saturated sodium chloride solution, dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
leaving an orange oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on 400 g
CUSTOM
Type
CUSTOM
Details
Recovered

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
NC1=C(SC(C2=CC=CC=C2)C2=CC=CC=C2)C=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.